

physicochemical properties of 1-(4-isopropylcyclohexyl)ethanol

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Compound of Interest

Compound Name: 1-(4-isopropylcyclohexyl)ethanol

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An In-depth Technical Guide on the Physicochemical Properties of **1-(4-isopropylcyclohexyl)ethanol**

Introduction

1-(4-isopropylcyclohexyl)ethanol is a synthetic fragrance ingredient valued for its light, floral, and muguet (lily-of-the-valley) scent profile.^[1] It is a colorless to pale yellow liquid and is utilized in a variety of consumer products due to its stability.^[1] The compound exists as four diastereoisomers, with the (-)-1-S-cis-isomer possessing the most potent lily-of-the-valley aroma.^[1] From a chemical standpoint, its structure consists of a cyclohexane ring substituted with an isopropyl group and a 1-hydroxyethyl group. This guide provides a comprehensive overview of its physicochemical properties, experimental protocols for its synthesis and analysis, and visual representations of key processes.

Physicochemical Properties

The following table summarizes the key physicochemical properties of **1-(4-isopropylcyclohexyl)ethanol**. It is important to note that some of these values are predicted or estimated due to the limited availability of experimentally determined data in the public domain.

Property	Value	Source
Molecular Formula	C ₁₁ H ₂₂ O	[2][3]
Molecular Weight	170.29 g/mol	[2][3][4]
CAS Number	63767-86-2	[2][3]
Appearance	Clear, colorless to pale yellow liquid	[1]
Odor	Floral, muguet	[1][2]
Boiling Point	~240 °C (predicted)	[2]
Density	0.888 g/cm ³ (predicted)	[2]
pKa	15.12 (predicted)	[2][3]
LogP (o/w)	3.544 (estimated)	[2]
Water Solubility	84.67 mg/L @ 25 °C (estimated for a similar isomer)	[5]
Solubility	Soluble in alcohol	[5]

Experimental Protocols

Two-Step Synthesis from Cumene

A common and efficient method for the preparation of **1-(4-isopropylcyclohexyl)ethanol** starts from the readily available commodity chemical, cumene. The process involves two main steps: Friedel-Crafts acylation and subsequent hydrogenation.[1][2]

Step 1: Friedel-Crafts Acylation of Cumene to 4-isopropylacetophenone (Cuminone)

- Objective: To introduce an acetyl group to the cumene ring to form 4-isopropylacetophenone.
- Materials:
 - Cumene
 - Acylating agent: Acetic anhydride or Acetyl chloride

- Catalyst: Anhydrous aluminum chloride (AlCl_3) or ferric chloride (FeCl_3)
- Dodecane (as an internal standard for analysis)
- Deionized water
- Sodium carbonate (Na_2CO_3) solution
- Procedure:
 - In a round-bottomed flask, charge calculated amounts of cumene, the acylating agent (e.g., acetic anhydride), and dodecane.
 - In a separate flask, place the Lewis acid catalyst (e.g., anhydrous AlCl_3).
 - Cool both flasks to the desired reaction temperature (e.g., -5°C to 5°C).
 - Mix the contents of both flasks to initiate the reaction.
 - Monitor the reaction progress by taking samples at regular intervals.
 - Quench the reaction by treating the samples with water and neutralize with a sodium carbonate solution.
 - Analyze the organic phase by gas chromatography to determine conversion and selectivity.
 - Upon completion, the resulting 4-isopropylacetophenone can be purified by distillation under reduced pressure.^[1]

Step 2: Hydrogenation of 4-isopropylacetophenone to **1-(4-isopropylcyclohexyl)ethanol**

- Objective: To reduce the ketone group and the aromatic ring of 4-isopropylacetophenone to yield the final product.
- Materials:
 - 4-isopropylacetophenone (from Step 1)

- Solvent: Isopropyl alcohol
- Catalyst: 5% Ruthenium on Carbon (Ru/C)
- Hydrogen gas (H₂)
- Procedure:
 - In a batch autoclave, charge 10 g of 4-isopropylacetophenone, 90 mL of isopropyl alcohol, and 5% w/w of the Ru/C catalyst (calculated based on the amount of cumenone).
 - Pressurize the reactor three times to 2 MPa with hydrogen and then empty it to ensure an inert atmosphere.
 - Heat the reactor to the desired temperature (e.g., 130°C) and then pressurize with hydrogen to 5 MPa.
 - Maintain the reaction under these conditions, with stirring, until the reaction is complete.
 - Monitor the reaction by taking samples and analyzing them via gas chromatography.
 - The final product will be a mixture of cis and trans isomers of **1-(4-isopropylcyclohexyl)ethanol**.[\[1\]](#)

Gas Chromatography (GC) Analysis

- Objective: To separate, identify, and quantify the components in a sample, such as the product mixture from the synthesis.
- Instrumentation:
 - Gas chromatograph equipped with a Flame Ionization Detector (FID).
 - Non-polar capillary column.
- Typical GC Conditions for Synthesis Monitoring:
 - Injector Temperature: 280 °C

- Injection Mode: Split (e.g., split ratio of 25:1)
- Carrier Gas: Helium or Nitrogen
- Oven Temperature Program:
 - Initial temperature: 40 °C, hold for 5 minutes.
 - Ramp 1: Increase to 230 °C at a rate of 5 °C/min.
 - Ramp 2: Increase to 250 °C at a rate of 50 °C/min.
- Detector: FID
- Sample Preparation:
 - Dilute a small aliquot of the reaction mixture in a suitable solvent (e.g., the reaction solvent itself or another organic solvent like dimethyl sulfoxide).
 - If necessary, centrifuge the sample to remove any solid catalyst particles.^[1]
 - Inject a small volume (e.g., 1 µL) of the prepared sample into the GC.
- Data Analysis:
 - Identify the peaks corresponding to starting materials, intermediates, and the final product based on their retention times.
 - Quantify the relative amounts of each component by integrating the peak areas.

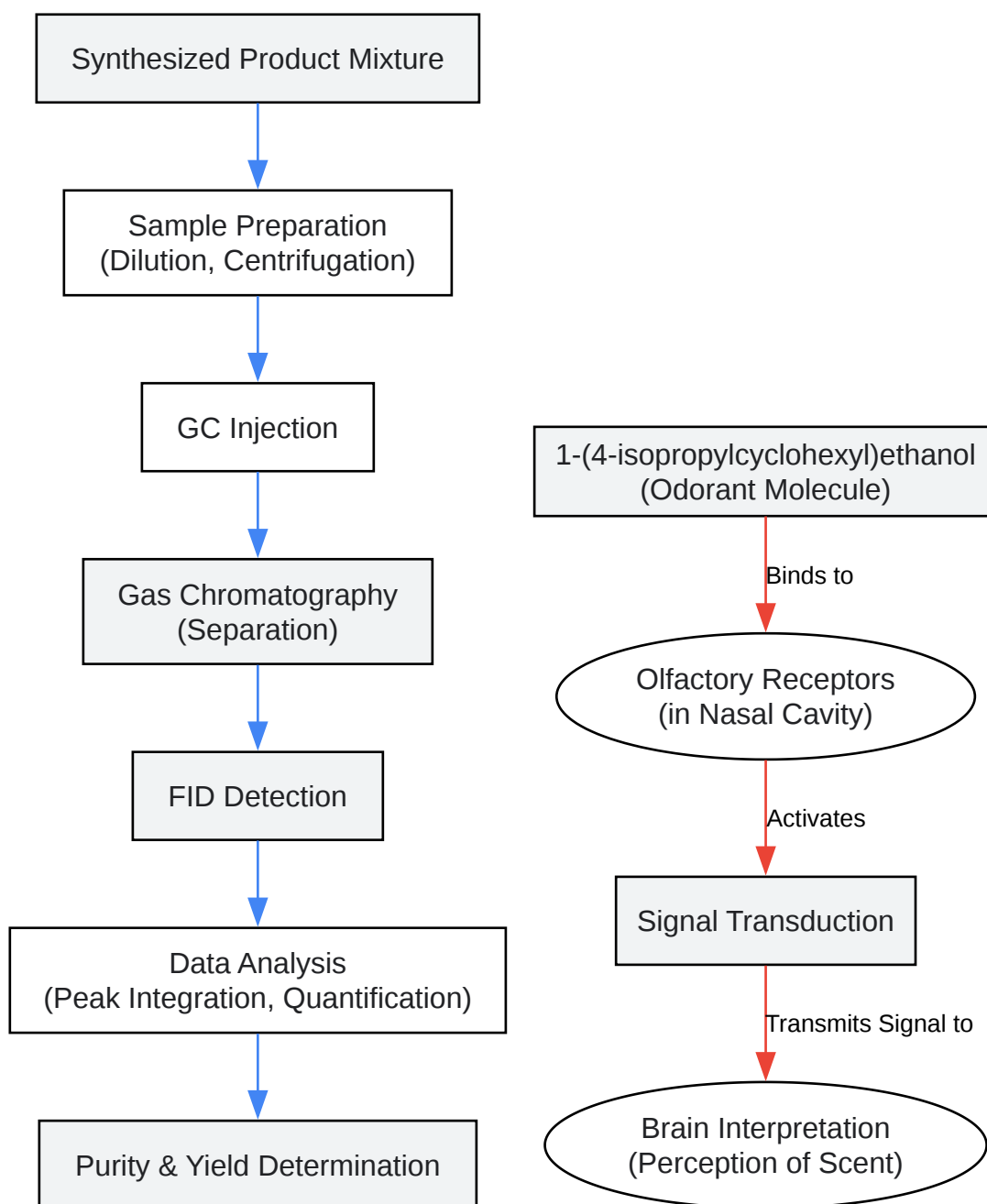
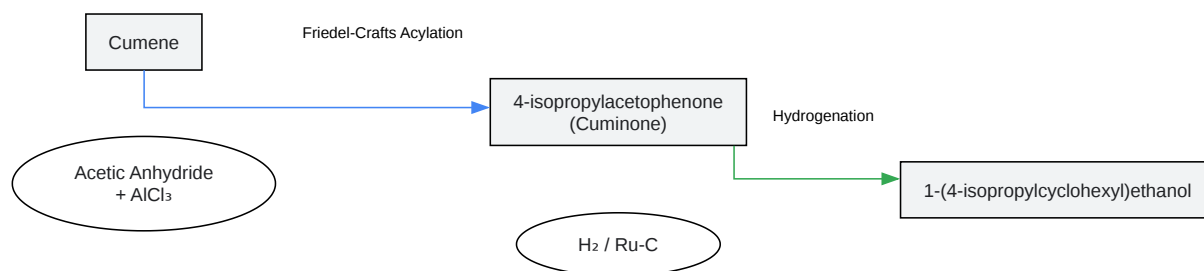
Spectroscopic Analysis

While specific spectra for **1-(4-isopropylcyclohexyl)ethanol** are not readily available in the provided search results, a general protocol for acquiring such data is as follows:

- Nuclear Magnetic Resonance (NMR) Spectroscopy:
 - Dissolve a small amount of the purified compound in a deuterated solvent (e.g., CDCl₃).

- Transfer the solution to an NMR tube.
- Acquire ^1H and ^{13}C NMR spectra using a spectrometer.
- The resulting spectra would be used to confirm the molecular structure by analyzing chemical shifts, integration, and coupling patterns of the different protons and carbons.
- Infrared (IR) Spectroscopy:
 - Place a small drop of the neat liquid sample between two salt plates (e.g., NaCl or KBr) or use an Attenuated Total Reflectance (ATR) accessory.
 - Acquire the IR spectrum.
 - The spectrum would be analyzed for characteristic absorption bands, such as a broad O-H stretch for the alcohol group (around $3300\text{--}3500\text{ cm}^{-1}$) and C-H stretches for the alkyl groups (around $2850\text{--}3000\text{ cm}^{-1}$).

Visualizations



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